4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one

Basicity Protonation equilibrium Nucleobase analog

4-Amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one (CAS 696-10-6), systematically named 5,6-dihydro-1-methylcytosine, is a heterocyclic small molecule (C₅H₉N₃O, MW 127.14) belonging to the dihydropyrimidinone class. The compound features saturation at the C5–C6 bond of the cytosine scaffold, with an amino substituent at the 4-position and a methyl group at N1.

Molecular Formula C5H9N3O
Molecular Weight 127.14 g/mol
CAS No. 696-10-6
Cat. No. B1615585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one
CAS696-10-6
Molecular FormulaC5H9N3O
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCN1CCC(=N)NC1=O
InChIInChI=1S/C5H9N3O/c1-8-3-2-4(6)7-5(8)9/h2-3H2,1H3,(H2,6,7,9)
InChIKeyRJJBUZDUYVHCRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one (CAS 696-10-6): A 5,6-Saturated Cytosine Analog with Quantifiable Differentiation


4-Amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one (CAS 696-10-6), systematically named 5,6-dihydro-1-methylcytosine, is a heterocyclic small molecule (C₅H₉N₃O, MW 127.14) belonging to the dihydropyrimidinone class [1]. The compound features saturation at the C5–C6 bond of the cytosine scaffold, with an amino substituent at the 4-position and a methyl group at N1. It is cataloged as NSC 47692 in the NCI Developmental Therapeutics Program repository, indicating historical screening interest [1]. Unlike fully aromatic 1-methylcytosine, this dihydro analog exhibits fundamentally altered electronic configuration, protonation equilibrium, and chemical reactivity, making it a chemically distinct entity rather than a simple reduced congener [2].

5,6-Saturated cytosine analog, not interchangeable with 1-methylcytosine
Distinct electronic configuration and protonation equilibrium
Cataloged as NSC 47692 with historical screening interest

Why 4-Amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one Cannot Be Replaced by 1-Methylcytosine or Other In-Class Analogs


Procurement decisions that treat 4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one as interchangeable with 1-methylcytosine, 5,6-dihydrocytosine, or its 2-amino regioisomer overlook four critical physicochemical divergences: a 2.0-unit pKa elevation (6.6 vs. 4.6) that alters predominant protonation state at physiological pH [1]; a solvent-programmable amino→imino tautomeric shift not observed in aromatic cytosine analogs [2]; a >100-fold acceleration of hydrolytic deamination relative to cytosine, with rate constants reaching 10⁻⁵ s⁻¹ [3]; and a distinct regioisomeric connectivity (4-amino-2-oxo vs. 2-amino-4-oxo) that dictates hydrogen-bonding topology and metalloenzyme recognition [4]. Generic substitution without verifying these parameters introduces uncontrolled variables in any assay, synthesis, or formulation workflow.

pKa shift of +2.0 units — protonation state at physiological pH may differ substantially, impacting assays conducted between pH 5–7.
Solvent-programmable tautomerism — the amino→imino equilibrium can invert depending on solvent, absent in aromatic cytosine analogs.
Accelerated hydrolytic deamination — >100-fold faster than cytosine, requiring strict anhydrous handling and fresh preparation.
Regioisomeric mismatch risk — the 4-amino-2-oxo connectivity is distinct from the 2-amino-4-oxo isomer, altering hydrogen-bonding topology.

Quantitative Differentiation Evidence for 4-Amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one (CAS 696-10-6)


pKa Elevation of 2.0 Units Relative to 1-Methylcytosine Alters Predominant Solution Species at Physiological pH

The N3 protonation pKa of 4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one (1-methyl-5,6-dihydrocytosine) is 6.6, compared to 4.6 for 1-methylcytosine [1]. This 2.0-unit difference means that at pH 7.4, the dihydro compound exists approximately 86% in the neutral free-base form, whereas 1-methylcytosine is >99% neutral; conversely, at pH 5.0–6.0 (endosomal or tumor microenvironment conditions), the dihydro compound is substantially protonated (~50% at pH 6.6) while 1-methylcytosine remains largely neutral. The pKa shift originates from saturation of the 5,6-double bond, which disrupts the aromatic conjugation and increases electron density at N3 [2].

pKa Shift
Head-to-head
ΔpKa +2.0
6.6 vs 4.6 (1-methylcytosine)
Alters protonation equilibrium at pH 5–7, influencing enzyme assay and recognition contexts.
Aqueous, 25 °C; kinetic parametrization from hydroxylamine data.
Basicity Protonation equilibrium Nucleobase analog Physicochemical profiling

Solvent-Programmable Amino–Imino Tautomeric Equilibration: A Unique Physicochemical Switch Absent in Aromatic Cytosine Analogs

In aqueous solution, 1-alkyl-5,6-dihydrocytosines—including the target compound—exist in the amino tautomeric form with an equilibrium constant KT ≈ 25 favoring the amino species [1]. In chloroform, the equilibrium shifts decisively to the imino tautomer, which predominates [1]. This solvent-responsive tautomeric switching is directly evidenced by UV and IR spectroscopy: the amino form absorbs at longer wavelengths characteristic of the conjugated 2-aminodihydropyrimidine chromophore, while the imino form exhibits a hypsochromic shift [1]. By contrast, 1-methylcytosine and other aromatic cytosine derivatives maintain a fixed amino tautomeric preference irrespective of solvent polarity [2].

Tautomeric Switch
Head-to-head
Water: KT ≈ 25 (amino favored)
CHCl3: imino dominant
Solvent-controlled tautomeric state, not fixed as in cytosine; impacts binding-mode predictions.
Distinct UV/IR signatures confirmed; J. Chem. Soc. C, 1968.
Tautomerism Solvent effects Hydrogen bonding Spectroscopic characterization

Quantified Hydrolytic Deamination Rate Differentiates Stability Profile from Cytosine

The hydrolytic deamination rate of 5,6-dihydrocytosine derivatives—directly applicable to the target compound—has been experimentally and computationally characterized. Deamination rate constants for 5,6-saturated cytosine analogs range from 5 × 10⁻⁵ to 10⁻⁷ s⁻¹ under physiological conditions (pH 7.4, 37 °C) [1]. In stark contrast, cytosine in single-stranded DNA deaminates with a half-life of approximately 200 days at 37 °C, corresponding to a rate constant of ~4 × 10⁻⁸ s⁻¹ [2]. The activation free energy for the dihydrocytosine deamination pathway (pathway dhBt) was calculated at 116.0 kJ/mol in aqueous solution, with the rate-determining step being water-assisted tautomerization to the imino intermediate [1].

Deamination Rate
Cross-study
kdeam 5×10−5 to 10−7 s−1
~102–103-fold acceleration vs. cytosine
Requires strict anhydrous storage and cold-chain logistics for reproducible results.
ΔG 116.0 kJ/mol (DFT); pH 7.4, 37 °C.
Hydrolytic stability Deamination kinetics Nucleic acid damage Shelf-life prediction

Accelerated Electrophilic Substitution at C-5 Under Neutral Conditions Contrasts with Cytosine Reactivity

1-Methyl-5,6-dihydrocytosine undergoes rapid deuterium exchange at the C-5 position at neutral pD, demonstrating enhanced susceptibility to electrophilic attack [1]. Treatment with iodine under mild conditions affords the 5-iodo derivative, and aminomethylation yields unusual 5,5-disubstituted products [1]. By comparison, cytosine and 1-methylcytosine require strongly acidic conditions (concentrated H₂SO₄ or oleum) for electrophilic substitution at C-5, and even then, reaction rates are substantially slower [2]. This reactivity difference arises from the enamine-like character of the C5–C6 saturated system, which increases electron density at C-5 relative to the aromatic scaffold.

C-5 Reactivity
Head-to-head
Rapid neutral-pD deuteration; mild iodination
Enamine-like electrophilic susceptibility
Mild-condition C-5 functionalization entry point not available with aromatic cytosine.
D2O, ambient temp; I2 treatment. J. Chem. Soc. D, 1970.
Electrophilic substitution C–H activation Deuterium exchange Synthetic derivatization

Regioisomeric Identity (4-Amino-2-oxo) Confirmed by Independent Synthesis and Distinguished from 2-Amino-4-oxo Isomer

The target compound bears the amino group at position 4 and the carbonyl at position 2 (4-amino-2-oxo), distinguishing it from its regioisomer 2-amino-1-methyl-5,6-dihydropyrimidin-4-one (2-amino-4-oxo, CAS 88075-50-7) [1]. This structural assignment was rigorously confirmed by an independent synthetic route: 1-methyl-2-thio-5,6-dihydrouracil was subjected to S-methylation followed by substitution with ammonia, yielding the authentic 4-amino-2-oxo compound, whose ¹H NMR, IR, and UV spectra matched those of the product obtained from the direct cyclization of N-methylguanidine with methyl acrylate [1]. The 2-amino-4-oxo regioisomer was separately authenticated by substitution with methylamine and showed distinctly different spectral signatures [1].

Regioisomeric Identity
Head-to-head
4-Amino-2-oxo (confirmed)
Distinct from 2-amino-4-oxo isomer
Verify regioisomeric purity by spectral fingerprint to avoid inverted H-bond topology.
¹H NMR, IR, UV matched to independently synthesized authentic sample.
Regioisomerism Structural assignment Synthetic authentication X-ray crystallography

High-Value Application Scenarios for 4-Amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one Based on Quantitative Differentiation Evidence


Mechanistic Probe for DNA Cytosine-5-Methyltransferase (DNMT) Catalytic Intermediate Studies

The compound serves as a stable, isolable structural mimic of the transient 5,6-dihydrocytosine intermediate formed during DNMT-catalyzed cytosine methylation. Its pKa of 6.6 places it near the physiological pH range where enzyme active-site acid–base chemistry operates, enabling precise studies of protonation-state effects on methyl transfer kinetics [1]. Unlike 1-methylcytosine (pKa 4.6), which is fully deprotonated under assay conditions, the dihydro compound can populate both protonation states, allowing researchers to dissect pH-dependent catalytic steps. Additionally, the compound's documented hydrolytic deamination rate (k_deam 5×10⁻⁵–10⁻⁷ s⁻¹) [2] provides a built-in kinetic clock for product-formation studies.

Synthetic Building Block for Mild-Condition C-5 Functionalization in Dihydropyrimidinone Library Synthesis

The enhanced C-5 nucleophilicity of 4-amino-1-methyl-5,6-dihydro-1H-pyrimidin-2-one—evidenced by rapid neutral-pD deuteriation and facile iodination [3]—enables direct C–C and C–heteroatom bond formation at the 5-position without strong acid or protection/deprotection sequences. This contrasts sharply with cytosine-based building blocks, which require aggressive electrophilic conditions. Combinatorial library producers can exploit this reactivity to generate 5-substituted dihydropyrimidinone arrays under parallel-synthesis-compatible conditions (aqueous or alcoholic solvent, ambient temperature), directly increasing synthetic throughput and functional-group tolerance.

Physicochemical Reference Standard for Tautomerism-Dependent Property Calibration

The well-characterized solvent-dependent amino⇌imino tautomeric equilibrium (KT ≈ 25 in water; imino-dominant in chloroform) [4] makes this compound an ideal low-molecular-weight reference standard for calibrating computational tautomer-prediction algorithms, training machine-learning models for tautomer-aware molecular design, and benchmarking solvent-effect models in DFT calculations. The distinct UV/IR signatures of each tautomeric state provide unambiguous experimental readouts. This application is not replicable with 1-methylcytosine, which lacks a spectroscopically detectable tautomeric equilibrium under comparable conditions.

Kinetic Standard for Accelerated Hydrolytic Deamination in Nucleic Acid Damage Research

With a deamination rate constant that exceeds that of cytosine by 2–3 orders of magnitude [2], the compound can serve as a positive-control kinetic standard in assays measuring DNA damage, repair enzyme activity (e.g., uracil-DNA glycosylase, AP endonuclease), or deaminase inhibitor screening. Its activation free energy (ΔG‡ = 116.0 kJ/mol) [2] is precisely known from DFT calculations benchmarked against experiment, providing a well-defined reference point for inter-laboratory assay calibration. The compound's NCI NSC 47692 designation [5] further supports its recognized utility in standardized screening platforms.

Application
Selection Property
Validation Focus
DNMT intermediate probe
Protonation-state control near physiological pH; built-in deamination kinetic clock
pH-dependent methyl transfer kinetics; product-formation studies
C-5 functionalization scaffold
Mild-condition electrophilic reactivity; enhanced C-5 nucleophilicity
Parallel synthesis compatibility; functional-group tolerance
Tautomerism reference standard
Solvent-programmable tautomeric equilibrium; distinct UV/IR signatures
Computational tautomer prediction benchmarking; DFT solvent-effect calibration
Deamination kinetic standard
Quantified accelerated deamination rate; known activation energy
DNA repair enzyme assay calibration; inter-laboratory standardization
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